4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound features a benzene ring substituted with an acetyl group and a sulfonamide group, which is further connected to an ethoxypyrimidine moiety.
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .
Pharmacokinetics
Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins in the body . For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .
Molecular Mechanism
The exact molecular mechanism of action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms. For instance, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
Sulfonamides are generally not readily biodegradable , suggesting that this compound may also exhibit stability over time.
Dosage Effects in Animal Models
Sulfonamides are known to cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxypyrimidine Moiety: The ethoxypyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the ethoxypyrimidine derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethoxypyrimidine moiety, which may confer distinct biological activities and selectivity towards certain enzymes .
Properties
IUPAC Name |
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPXWQSECGCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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